3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound likely involves a trifluoromethyl group, a cyano group, and an oxazole ring . These groups can significantly affect the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite complex. Trifluoromethyl groups are known to activate substrates and stabilize developing negative charges in transition states . This compound might also participate in reactions involving thioglycoside donors .Scientific Research Applications
Synthesis and Derivatives
- Prodrug Synthesis : A study by Patterson, Cheung, and Ernest (1992) demonstrates the synthesis of a compound closely related to 3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide, used as a prodrug for an anti-inflammatory agent. This process involves cycloaddition and hydrolysis steps, showcasing the compound's utility in creating prodrugs (Patterson, Cheung, & Ernest, 1992).
- Copper-Catalyzed Synthesis : Kumar et al. (2012) describe an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, including structures similar to the target compound. This process involves intramolecular copper-catalyzed cyclization of novel β-(methylthio)enamides (Kumar et al., 2012).
Crystal Structure Analysis
- Crystal Structure of Diflunisal Carboxamides : Zhong et al. (2010) conducted a study on compounds analogous to this compound, specifically diflunisal carboxamides. This research, which includes single-crystal X-ray diffraction, offers insights into the structural properties of similar oxazole derivatives (Zhong et al., 2010).
Biochemical Studies
- Isoxazole Derivatives as Immunosuppressants : Knecht and Löffler (1998) explored isoxazole derivatives, closely related to the target compound, as immunosuppressive agents. Their study highlights the effect of these compounds on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine nucleotide synthesis, important in immune cell functions (Knecht & Löffler, 1998).
Antitumor Activity
- Synthesis and Antitumor Activity : Ji et al. (2018) synthesized a compound similar to the target, which showed inhibitory effects on cancer cell lines. This study exemplifies the potential antitumor applications of such compounds (Ji et al., 2018).
Future Directions
Properties
IUPAC Name |
3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2/c1-7-11(10(6-17)19-21-7)12(20)18-9-4-2-3-8(5-9)13(14,15)16/h2-5H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAWGRJUPWBENV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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